

# Nispomeben: Clinical Trial Dosage and Protocols for a Novel Non-Opioid Analgesic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nispomeben**

Cat. No.: **B15601729**

[Get Quote](#)

## Application Note

Topic: **Nispomeben** (formerly NRD.E1, NRD135S.E1) Dosage in Clinical Trials for Painful Diabetic Peripheral Neuropathy (PDPN).

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Nispomeben** is an investigational, orally active, non-opioid small molecule being developed for the treatment of chronic neuropathic pain, specifically Painful Diabetic Peripheral Neuropathy (PDPN). Its novel mechanism of action involves the inhibition of Lyn protein tyrosine kinase. This document summarizes the publicly available data on **nispomeben** dosages from Phase 1, Phase 2a, and Phase 2b clinical trials, and provides detailed protocols for the key clinical studies.

## I. Quantitative Dosage Summary

The following tables provide a structured overview of the dosages of **nispomeben** administered in human clinical trials.

Table 1: Phase 1 Clinical Trial Dosage Summary[1][2]

| Study Type            | Dosage            | Subject Population                 | Duration                     |
|-----------------------|-------------------|------------------------------------|------------------------------|
| Single-Ascending-Dose | 300 mg to 1200 mg | Healthy Male Volunteers            | Single Dose                  |
| Multiple-Dose         | 300 mg once daily | Healthy Male Volunteers            | 5 consecutive days           |
| Food Interaction      | 40 mg             | Healthy Male and Female Volunteers | Single Dose (fed and fasted) |

Table 2: Phase 2a Dose-Finding Clinical Trial Dosage Summary[1][2]

| Treatment Arm | Dosage     | Subject Population | Duration |
|---------------|------------|--------------------|----------|
| 1             | 10 mg/day  | Patients with PDPN | 3 weeks  |
| 2             | 40 mg/day  | Patients with PDPN | 3 weeks  |
| 3             | 150 mg/day | Patients with PDPN | 3 weeks  |
| 4             | Placebo    | Patients with PDPN | 3 weeks  |

Table 3: Phase 2b Clinical Trial Dosage Summary[3][4]

| Treatment Arm | Dosage           | Subject Population | Duration |
|---------------|------------------|--------------------|----------|
| 1             | 80 mg once daily | Patients with PDPN | 12 weeks |
| 2             | Placebo          | Patients with PDPN | 12 weeks |

## II. Experimental Protocols

### A. Phase 1 Clinical Trials

The Phase 1 program for **nispomeben** consisted of three studies designed to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.[1][2]

#### 1. Single-Ascending-Dose Study:

- Objective: To assess the safety and pharmacokinetics of single ascending doses of **nispomeben**.
- Design: A randomized, placebo-controlled study.[[1](#)][[2](#)]
- Participants: Healthy male subjects.[[1](#)][[2](#)]
- Intervention: Single oral doses of **nispomeben** ranging from 300 mg to 1200 mg, or placebo. [[1](#)][[2](#)]
- Key Assessments: Safety monitoring (adverse events, vital signs, ECGs, laboratory tests) and pharmacokinetic analysis of blood samples.

## 2. Multiple-Dose Study:

- Objective: To evaluate the safety and pharmacokinetics of multiple doses of **nispomeben**.
- Design: A randomized, placebo-controlled study.[[1](#)][[2](#)]
- Participants: Healthy male subjects.[[1](#)][[2](#)]
- Intervention: 300 mg of **nispomeben** administered orally once daily for five consecutive days, or placebo.[[1](#)][[2](#)]
- Key Assessments: Safety monitoring and pharmacokinetic analysis to assess for drug accumulation.

## 3. Food Interaction Study:

- Objective: To determine the effect of food on the pharmacokinetics of **nispomeben**.
- Design: An open-label, crossover study.[[1](#)][[2](#)]
- Participants: Healthy male and female subjects.[[1](#)][[2](#)]
- Intervention: A single 40 mg oral dose of **nispomeben** administered under both fed and fasted conditions.[[1](#)][[2](#)]

- Key Assessments: Pharmacokinetic profiling of **nispomeben** in blood samples.

## B. Phase 2a Proof-of-Concept, Dose-Finding Study

This study was designed to assess the efficacy, safety, and tolerability of different doses of **nispomeben** in patients with PDPN.[\[5\]](#)

- Objective: To identify an effective and well-tolerated dose of **nispomeben** for the treatment of pain in patients with PDPN.
- Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[\[5\]](#)
- Participants: 88 patients with a diagnosis of PDPN for at least 3 months and a pain intensity score of 4-9 on an 11-point Numerical Rating Scale (NRS).[\[5\]](#)
- Inclusion Criteria:
  - Diagnosis of Type 1 or Type 2 diabetes mellitus.[\[5\]](#)
  - Documented diagnosis of peripheral neuropathy.[\[5\]](#)
  - Pain duration of  $\geq 3$  months.[\[5\]](#)
  - Average daily pain intensity of 4-9 on the NRS at screening.[\[5\]](#)
- Exclusion Criteria:
  - Polyneuropathy from causes other than diabetes.[\[5\]](#)
  - Severe pain from conditions other than PDPN.[\[5\]](#)
  - Inability to withdraw from other pain medications.[\[5\]](#)
- Intervention:
  - A one-week single-blind placebo run-in period.[\[5\]](#)
  - Randomization (1:1:1:1) to one of four treatment arms for 3 weeks:[\[5\]](#)

- **Nispomeben** 10 mg/day
- **Nispomeben** 40 mg/day
- **Nispomeben** 150 mg/day
- Placebo

- Primary Endpoint: Change from baseline in the weekly mean of the daily average NRS pain intensity score at week 3.[5]
- Secondary Endpoints:
  - Responder rates (patients achieving  $\geq 30\%$  and  $\geq 50\%$  pain reduction).[1]
  - Sleep interference.[5]
  - Short-form McGill Pain Questionnaire.[5]
  - Patient's and Clinician's Global Impression of Change.[5]

## C. Phase 2b Clinical Trial (NCT05480228)

This ongoing study is designed to confirm the efficacy and further evaluate the safety of **nispomeben** in a larger patient population over a longer duration.[3][4]

- Objective: To evaluate the superiority of **nispomeben** 80 mg once daily compared to placebo in relieving chronic pain in patients with PDPN.[3]
- Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled clinical trial.[3]
- Participants: 127 adult and elderly patients with painful DPN.[3]
- Intervention:
  - **Nispomeben** 80 mg orally once daily.[3]
  - Placebo.

- Primary Endpoint: To demonstrate that **nispomeben** 80 mg daily is superior to placebo in relieving neuropathic pain associated with PDPN after 13 weeks of treatment.
- Secondary Outcome Measures:
  - Patient Global Impression of Change (PGIC).[6]
  - PROMIS Sleep Disturbance.[6]
  - Generalized Anxiety Disorder - 2 item scale (GAD-2).[6]
  - Pain Health Questionnaire (PHQ-2) for depression.[6]
  - Safety and tolerability.[3]
  - Pharmacokinetics.[3]
  - Impact on quality of life.[3]

### III. Mechanism of Action and Signaling Pathway

**Nispomeben**'s analgesic effect is attributed to its inhibition of Lyn, a member of the Src family of tyrosine kinases.[7] In the context of neuropathic pain, Lyn kinase plays a crucial role in the activation of microglia in the spinal cord.[7][8][9]

Nerve injury leads to the activation of microglia. Activated Lyn kinase in microglia enhances glycolysis and promotes the nuclear translocation of Interferon Regulatory Factor 5 (IRF5).[8][9][10] IRF5, in turn, promotes the transcription of genes encoding glycolytic enzymes. This metabolic shift facilitates the proliferation and pro-inflammatory phenotype of microglia, contributing to central sensitization and neuropathic pain.[8][9][10] Furthermore, Lyn kinase is required for the upregulation of the P2X4 receptor in microglia, a key receptor implicated in tactile allodynia.[7]

By inhibiting Lyn kinase, **nispomeben** is hypothesized to disrupt this signaling cascade, thereby reducing microglial activation, neuroinflammation, and ultimately, neuropathic pain.

### IV. Visualizations



[Click to download full resolution via product page](#)

### Nispomeben Clinical Trial Progression.

[Click to download full resolution via product page](#)

#### Nispomeben's Proposed Mechanism of Action.

##### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. News June 23, 2022 | Novaremed [novaremed.com]
- 2. novaremed.com [novaremed.com]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyn-mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyn-mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nispomeben: Clinical Trial Dosage and Protocols for a Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601729#nispomeben-dosage-in-clinical-trials>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)